methyl N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}-L-valinate
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Overview
Description
METHYL 2-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-METHYLBUTANOATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a methoxyphenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-METHYLBUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The formamido group is then added through amidation reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce oxazoline derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-METHYLBUTANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-METHYLBUTANOATE involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to certain proteins, while the formamido group can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(4-METHOXYPHENYL)PROPIONATE
- METHYL 2-(3-METHOXYPHENYL)-2-METHYLPROPANOATE
Uniqueness
METHYL 2-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]FORMAMIDO}-3-METHYLBUTANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxazole ring distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.
Properties
Molecular Formula |
C17H20N2O5 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H20N2O5/c1-10(2)15(17(21)23-4)18-16(20)14-9-13(19-24-14)11-5-7-12(22-3)8-6-11/h5-10,15H,1-4H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
KSOZZRXVTDLZFD-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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